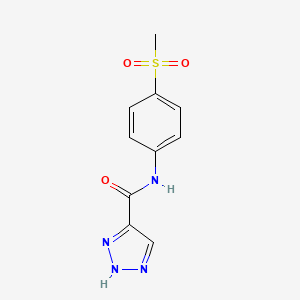

C10H10N4O3S

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. This compound is a member of the sulfonamide class, which is characterized by the presence of a sulfonamide group attached to an aromatic ring. It is a derivative of pyrimidine and benzenesulfonamide, making it a valuable compound in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

4-Amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide: has a wide range of applications in scientific research, including:

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.

Wirkmechanismus

Target of Action

The compound C10H10N4O3S, also known as Ondansetron, primarily targets the serotonin receptor subtype, 5-HT3 . Serotonin receptors play a crucial role in transmitting signals in the brain, particularly those related to nausea and vomiting .

Mode of Action

This compound, or Ondansetron, acts as a selective antagonist of the serotonin receptor subtype, 5-HT3 . This means that it binds to these receptors and blocks their activation by serotonin. This blocking action prevents the transmission of nausea and vomiting signals within the brain, thereby reducing these symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound (Ondansetron) is the serotonin signaling pathway. By blocking the 5-HT3 receptors, Ondansetron inhibits the normal function of this pathway, which can lead to a decrease in the sensation of nausea and vomiting .

Pharmacokinetics

The pharmacokinetics of this compound (Ondansetron) involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Ondansetron is well absorbed and undergoes first-pass metabolism. It is extensively metabolized in the liver, and the metabolites are excreted in the urine . These properties affect the bioavailability of Ondansetron, which is an important factor in its therapeutic efficacy .

Result of Action

The primary molecular effect of this compound (Ondansetron) is the blockade of 5-HT3 receptors. This leads to a decrease in the transmission of nausea and vomiting signals within the brain. At the cellular level, this results in a reduction of these symptoms in patients undergoing treatments such as chemotherapy, which are known to induce nausea and vomiting .

Action Environment

The action, efficacy, and stability of this compound (Ondansetron) can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and excretion of Ondansetron, potentially impacting its efficacy. Additionally, individual patient factors such as age, liver function, and genetic makeup can also influence how Ondansetron is processed in the body .

Biochemische Analyse

Biochemical Properties

The compound C10H10N4O3S contains elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur, which are common in many biochemical reactions .

Cellular Effects

This can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Like other compounds, it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their subsequent reaction to form the final product. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the desired quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Vergleich Mit ähnlichen Verbindungen

4-Amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide: can be compared with other similar compounds, such as:

- 4-Amino-N-(6-methyl-2-pyridinyl)benzenesulfonamide

- 4-Amino-N-[1-(4-pyridinyl)ethyl]benzenesulfonamide

- 4-Amino-N-(4-hydroxy-5-methoxy-2-pyrimidinyl)benzenesulfonamide

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities.

Eigenschaften

IUPAC Name |

N-(4-methylsulfonylphenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3S/c1-18(16,17)8-4-2-7(3-5-8)12-10(15)9-6-11-14-13-9/h2-6H,1H3,(H,12,15)(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQYIDCHKGVPJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2528955.png)

![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)

![[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2528961.png)

![2-(4-ethoxyphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2528963.png)

![3,6-dimethyl 2-[2-(ethanesulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2528964.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2528967.png)

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2528971.png)

![Methyl 6-fluoro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2528972.png)

![N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528973.png)

![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B2528974.png)

![N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2528978.png)